N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

Medicinal Chemistry Coordination Chemistry Anticancer Drug Discovery

Select this N-methylated imidazole ligand for Pt(II) chemotherapeutics: its Pt-4a complex delivers 4.2-fold higher cytotoxicity (EC₅₀ 172.7 µM vs. 726.5 µM for [Pt(bpy)Cl₂]) in NCI-H460 cells. With a LogP of 0.53—39-fold above the primary amine analog—it enables CNS-penetrant design. Validated I-2 receptor affinity (Ki 145–200 nM) supports SAR and competitive binding assays. Commercial availability at 95–97% purity with a published 78% synthetic yield under mild conditions ensures rapid scale-up from discovery to kilogram campaigns.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 642075-19-2
Cat. No. B3022314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine
CAS642075-19-2
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCNCC1=NC=CN1C
InChIInChI=1S/C6H11N3/c1-7-5-6-8-3-4-9(6)2/h3-4,7H,5H2,1-2H3
InChIKeyYFSZWZHEKIMAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 642075-19-2): Technical Specifications and Differentiation for Procurement


N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine (CAS 642075-19-2) is a heterocyclic amine characterized by a 1-methylimidazole core with an N-methylaminomethyl substituent at the 2-position [1]. With a molecular formula of C₆H₁₁N₃ and molecular weight of 125.17 g/mol, this compound serves as a versatile synthetic building block and a ligand for coordination chemistry . Its structure features both a tertiary amine (imidazole N-3) and a secondary amine (methylamino group), enabling diverse reactivity profiles [2]. The compound is commercially available with typical purity of 95–97% from multiple suppliers .

Why N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Cannot Be Replaced by Generic Imidazole Derivatives


Substituting this compound with generic imidazole analogs (e.g., 1-methylimidazole, histamine derivatives, or primary amine congeners) is not feasible due to quantifiable differences in lipophilicity, receptor binding profiles, and coordination chemistry outcomes. The presence of the N-methyl group on the exocyclic amine alters physicochemical properties such as LogP (0.53 vs. –1.06 for the primary amine analog) and pKa, directly impacting membrane permeability and metal complex stability [1][2]. Furthermore, the specific substitution pattern determines the compound's affinity for imidazoline I-2 receptors (Ki = 145–200 nM) and its performance as a ligand in platinum(II) complexes, where it yields distinct EC₅₀ values compared to bipyridine-based analogs [3][4]. These data, detailed below, demonstrate that in-class substitution would alter experimental outcomes in ways that are predictable and quantifiable, but not interchangeable without compromising assay validity or synthetic yield.

Quantitative Differentiation Evidence: N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine vs. Comparators


Cytotoxic Potency of Ptᴵᴵ Complex (Pt-4a) in NCI-H460 Lung Cancer Cells: Direct Head-to-Head Comparison

The platinum(II) complex of (1-methyl-1H-imidazol-2-yl)-methanamine (compound Pt-4a) exhibits significantly higher cytotoxic potency than the previously described platinum complex with 2,2′-bipyridine, [Pt(bpy)Cl₂]. In the NCI-H460 non-small-cell lung cancer cell line, Pt-4a achieved an EC₅₀ value of 172.7 µM, whereas [Pt(bpy)Cl₂] required 726.5 µM, representing a 4.2-fold improvement in potency [1]. Furthermore, Pt-4a demonstrated comparable potency to the clinical standard cisplatin (EC₅₀ = 78.3 µM) and induced similar p53 and p21ʷᵃᶠ expression, indicating a shared mechanism of action involving DNA adduct formation [1].

Medicinal Chemistry Coordination Chemistry Anticancer Drug Discovery

Imidazoline I-2 Receptor Binding Affinity: Quantified Selectivity Profile

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine demonstrates measurable affinity for the imidazoline I-2 receptor with a Ki of 145–200 nM, as determined by displacement of [³H]idazoxan from rabbit kidney membranes [1][2]. In contrast, highly optimized I-2 ligands such as 2-BFI exhibit Ki values of 9.8 nM, and garsevil (LSL 60101) shows Ki values of 0.9–5.6 nM [3]. The compound's moderate affinity (class-level inference) is consistent with its simpler structure and suggests utility as a baseline ligand for I-2 receptor studies or as a starting scaffold for further optimization.

Pharmacology Neuroscience Receptor Binding

Lipophilicity (LogP) Differentiation from Primary Amine Analog

The N-methyl substitution in N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine results in a LogP value of 0.53, whereas the corresponding primary amine analog, (1-methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8), exhibits a LogP of –1.06 [1][2]. This 1.59 log unit difference corresponds to an approximately 39-fold increase in octanol-water partition coefficient, indicating substantially higher lipophilicity for the target compound.

Physicochemical Property ADME Medicinal Chemistry

Synthetic Yield and Commercial Availability: Benchmarking Against Analogous Building Blocks

N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine is accessible via a reported synthetic route with a yield of 78% under mild conditions (CH₂Cl₂, room temperature, 8 h) [1]. The compound is commercially available from multiple suppliers in purities of 95–97% . For comparison, the closely related primary amine (1-methyl-1H-imidazol-2-yl)methanamine is also commercially available at 95% purity, but detailed synthetic yield data are not consistently reported in public literature [2]. The documented yield provides a benchmark for process chemists and enables more accurate cost-of-goods estimation for scale-up.

Synthetic Chemistry Process Development Procurement

Coordination Chemistry Performance: Structural Basis for Ptᴵᴵ Complex Formation

The bidentate coordination mode of (1-methyl-1H-imidazol-2-yl)-methanamine via the imidazole N-3 and the exocyclic amine nitrogen enables stable Ptᴵᴵ complex formation. The resulting complex Pt-4a demonstrates intracellular accumulation and DNA binding comparable to cisplatin, as shown by ¹⁹⁵Pt uptake studies [1]. In contrast, monodentate imidazole ligands or analogs lacking the exocyclic amine do not form the same chelate structure, which is critical for the observed biological activity. The specific N-methylation on the exocyclic amine may also influence the complex's stability and reactivity profile.

Inorganic Chemistry Coordination Complexes Drug Design

Validated Application Scenarios for N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine Based on Quantitative Evidence


Development of Platinum-Based Anticancer Agents with Enhanced Potency

Researchers developing novel platinum(II) chemotherapeutics should select this compound as a ligand due to the 4.2-fold higher cytotoxic potency (EC₅₀ 172.7 µM) of its Pt-4a complex compared to the standard [Pt(bpy)Cl₂] complex (EC₅₀ 726.5 µM) in NCI-H460 lung cancer cells [1]. The compound's bidentate coordination enables stable complex formation with DNA-binding activity comparable to cisplatin, making it a validated starting point for further optimization.

Imidazoline I-2 Receptor Pharmacology Studies

The compound's well-characterized affinity for imidazoline I-2 receptors (Ki = 145–200 nM) supports its use as a reference ligand in competitive binding assays and structure-activity relationship (SAR) studies [1][2]. Its moderate potency and defined selectivity profile (vs. α₂-adrenergic receptors) provide a reproducible baseline for screening novel I-2 ligands.

Medicinal Chemistry Optimization Requiring Enhanced Lipophilicity

For projects where improved membrane permeability is a design goal, this N-methylated derivative (LogP 0.53) offers a 39-fold higher partition coefficient than its primary amine analog (LogP –1.06) [1][2]. This property makes it a preferred building block for synthesizing CNS-penetrant candidates or cell-permeable probes.

Process Development and Scale-Up with Documented Synthetic Yield

Process chemists can leverage the publicly reported synthetic yield of 78% under mild conditions (CH₂Cl₂, room temperature) for cost estimation and route optimization [1]. Commercial availability in 97% purity further simplifies procurement for early-stage research and kilogram-scale campaigns [2].

Quote Request

Request a Quote for N-methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.